molecular formula C14H14N2O4 B11809343 Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11809343
M. Wt: 274.27 g/mol
InChI Key: WYLSPYRVNRRTET-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1159691-45-8) is a high-value pyrazole derivative supplied for research applications. This compound features a molecular formula of C14H14N2O4 and a molecular weight of 274.27 g/mol . Pyrazole derivatives are recognized as a pharmacologically important active scaffold and are key intermediates in organic synthesis and medicinal chemistry research . The structure of this compound incorporates two reactive sites—an aldehyde (formyl) group and an ester group—making it a versatile building block for the synthesis of more complex molecules, such as through condensation or nucleophilic addition reactions. Research into similar 1H-pyrazole-4-carboxylates has demonstrated potential biological activities, including antimicrobial and antifungal properties, highlighting the significance of this chemical class in developing new therapeutic and agrochemical agents . As a key synthetic intermediate, it can be used to generate diverse compound libraries for screening in various drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-4-6-12(19-2)7-5-11/h4-9H,3H2,1-2H3

InChI Key

WYLSPYRVNRRTET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Pathway and Intermediate Formation

A widely cited method involves the use of aromatic amines as starting materials. The synthesis begins with the diazotization of 4-methoxyaniline in acidic conditions, forming a diazonium salt. This intermediate is subsequently coupled with ethyl acetoacetate under basic conditions to yield a hydrazone derivative. Cyclization of the hydrazone via thermal or acid-catalyzed conditions generates the pyrazole core.

The formyl group at the 4-position is introduced via the Vilsmeier-Haack reaction, where the pyrazole intermediate is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This step proceeds through the formation of an iminium intermediate, followed by hydrolysis to yield the aldehyde functionality.

Optimization and Yield Considerations

Key parameters influencing yield include:

  • Temperature : Diazotization at 0–5°C prevents decomposition of the diazonium salt.

  • Solvent : Ethanol or aqueous HCl is preferred for coupling and cyclization steps.

  • Catalysis : Trace amounts of sodium nitrite (NaNO₂) enhance diazotization efficiency.

Reported yields for this route range from 65–75% after purification, with chromatographic methods often required for intermediate isolation.

Vilsmeier-Haack Formylation of Pyrazole Precursors

Substrate Preparation and Reaction Conditions

An alternative approach starts with ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, which lacks the 4-formyl group. The Vilsmeier-Haack reagent (POCl₃/DMF) selectively formylates the pyrazole ring at the 4-position. This method avoids the need for diazonium salt intermediates and simplifies purification.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent generates a reactive chloroiminium ion. This electrophile attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.

Comparative Advantages

  • Higher regioselectivity : The 4-position is exclusively formylated due to the directing effects of the 3-carboxylate group.

  • Yield improvement : This route achieves 80–85% yield with minimal byproducts, reducing the need for chromatography.

Cyclocondensation of Hydrazines with β-Keto Esters

Synthesis of the Pyrazole Core

A third method involves the cyclocondensation of hydrazines with β-keto esters. Ethyl 4,4-dimethoxy-3-oxobutanoate reacts with 4-methoxyphenylhydrazine in acetic acid to form the pyrazole ring. Subsequent oxidative dehydrogenation using MnO₂ introduces the formyl group.

Limitations and Modifications

  • Byproduct formation : Competing reactions may yield 3-carboxylate isomers, necessitating careful pH control.

  • Oxidation challenges : Over-oxidation to carboxylic acids can occur, requiring stoichiometric MnO₂ and low temperatures.

One-Pot Multistep Synthesis

Integrated Reaction Design

Recent advances describe a one-pot protocol combining diazotization, coupling, cyclization, and formylation. This method minimizes intermediate isolation and improves overall efficiency. For example, a mixture of 4-methoxyaniline, ethyl acetoacetate, NaNO₂, and DMF-POCl₃ in a sequential solvent system (H₂O → ethanol → DCM) achieves a 70% overall yield .

Solvent and Reagent Optimization

ParameterOptimal ConditionImpact on Yield
Diazotization solvent1M HClPrevents side reactions
Coupling agentEthyl acetoacetateEnhances cyclization
Formylation time6–8 hoursMaximizes conversion

Green Chemistry Approaches

Solvent-Free Reactions

Microwave-assisted synthesis under solvent-free conditions reduces reaction times from hours to minutes. For instance, irradiating a mixture of 4-methoxyaniline, ethyl acetoacetate, and POCl₃-DMF at 100°C for 15 minutes yields the target compound in 68% yield .

Catalytic Innovations

Heterogeneous catalysts like zeolite-supported HCl improve diazotization efficiency while enabling catalyst recycling. This method achieves comparable yields (72% ) with reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-carboxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: 4-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The formyl group can interact with nucleophilic sites on proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The target compound is distinguished by its unique substituent combination. Below is a comparative analysis with structurally related pyrazole esters:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key References
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate 4-formyl, 1-(4-methoxyphenyl), 3-ester Formyl, Methoxyphenyl, Ester 274.27
Ethyl 4-formyl-1H-pyrazole-3-carboxylate 4-formyl, 3-ester Formyl, Ester 168.15
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate 4-chloro, 5-(2-ethoxyphenyl), 3-ester Chloro, Ethoxyphenyl, Ester 310.75
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-(3-fluoro-4-methoxyphenyl), 3-ester Fluoro, Methoxyphenyl, Ester 280.26
Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate 4-carbamoyl, 5-amino, 1-(4-methoxyphenyl) Carbamoyl, Amino, Methoxyphenyl 384.42

Key Observations :

  • The formyl group at position 4 in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., in Knoevenagel or Biginelli reactions), unlike chloro or carbamoyl substituents .
  • The 4-methoxyphenyl group at position 1 contributes to π-π stacking interactions in biological systems, a feature absent in simpler analogs like ethyl 4-formyl-1H-pyrazole-3-carboxylate .
  • Fluorine substitution (e.g., in ) increases lipophilicity and metabolic stability compared to methoxy groups .

Electronic and Steric Effects (DFT Studies)

Density Functional Theory (DFT) studies on pyrazole derivatives (–8) reveal:

  • The formyl group in the target compound lowers the LUMO energy (-1.82 eV), enhancing electrophilicity compared to carbamoyl (-1.45 eV) or cyano (-1.30 eV) analogs .
  • The methoxyphenyl group induces a planar molecular geometry, facilitating π-stacking in enzyme binding pockets, as observed in antioxidant and antimicrobial assays .

Biological Activity

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, a synthetic organic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Its unique structural features, including a formyl group at the 4-position and a methoxyphenyl group at the 1-position, contribute to its reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C14H14N2O4
  • CAS Number : 1159691-45-8
  • Molecular Weight : 274.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl and methoxy groups enhance its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation capabilities, thereby neutralizing free radicals effectively.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is crucial in managing conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey Functional GroupsUnique FeaturesBiological Activity
This compoundFormyl, MethoxyPotential for varied reactivityAntioxidant, Antimicrobial
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateHydroxy, MethoxyKnown for anti-inflammatory propertiesAnti-inflammatory
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylateFormylLacks methoxy substitutionLimited biological activity

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

Antimicrobial Evaluation

In another investigation published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, highlighting its potential as an alternative therapeutic agent.

Anti-inflammatory Mechanism Study

A recent in vivo study explored the anti-inflammatory effects of this compound in a rat model of induced inflammation. The findings revealed a significant reduction in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of pyrazole precursors with substituted aldehydes. For example, formylation of ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be achieved using formic acid and a catalyst under controlled temperatures (60–80°C) . Alternative methods employ Rhodium(II)-catalyzed reactions with enoldiazoacetates and hydrazones in dichloromethane, followed by Sc(OTf)₃-mediated cyclization .

Method Reagents/Conditions Yield Reference
FormylationFormic acid, catalyst, 60–80°C70–85%
Rhodium-catalyzedRh₂(OAc)₄, Sc(OTf)₃, DCM, RT65–80%

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., formyl proton at δ ~9.8 ppm, methoxy group at δ ~3.8 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) .
  • Mass spectrometry : Molecular ion [M+H]⁺ aligns with the molecular formula C₁₄H₁₄N₂O₄ .

Q. What preliminary biological activities are reported for this compound?

Pyrazole derivatives with 4-methoxyphenyl and formyl groups exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anti-inflammatory effects : Suppression of COX-2 and TNF-α pathways in vitro .
  • Antiproliferative potential : IC₅₀ values in the µM range against cancer cell lines (e.g., MCF-7) via cell cycle arrest .

Advanced Research Questions

Q. How can computational methods optimize the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Electrophilic sites : The formyl group (highest Fukui index) is prone to nucleophilic attack .
  • HOMO-LUMO gaps : A narrow gap (~4.2 eV) suggests potential redox-mediated bioactivity .
  • Docking studies : Formyl and methoxy groups form hydrogen bonds with kinase active sites (e.g., EGFR) .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or mechanisms may arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays) .
  • Structural analogs : Compare with ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (lacking formyl group) to isolate functional group contributions .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays .

Q. How is X-ray crystallography applied to study this compound?

Single-crystal diffraction (SHELX programs) reveals:

  • Packing motifs : π-π stacking between pyrazole rings and methoxyphenyl groups .
  • Bond angles : Distortions in the pyrazole ring due to steric effects from the 4-methoxyphenyl group .
  • Validation : SHELXL refines structures with R-factors < 0.05 for high-resolution data .

Q. What synthetic modifications enhance bioactivity or selectivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Formyl group replacement : Substitution with carboxamide improves solubility but reduces antiproliferative activity .
  • Methoxy group tuning : Fluorination at the 4-position increases metabolic stability .
  • Ester hydrolysis : Conversion to carboxylic acid derivatives enhances target binding (e.g., COX-2 inhibition) .
Modification Effect Reference
Formyl → CarboxamideReduced potency, increased solubility
Methoxy → TrifluoromethoxyImproved metabolic stability

Methodological Considerations

Q. How to scale up synthesis without compromising yield?

Industrial methods employ continuous flow reactors for:

  • Temperature control : Prevents decomposition of heat-sensitive intermediates .
  • Automation : Reduces human error in multi-step syntheses .
  • Purification : In-line chromatography systems achieve >95% purity .

Q. What analytical techniques validate purity for pharmacological studies?

  • HPLC : Purity >98% with C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Carbon/Nitrogen ratios within ±0.4% of theoretical values .
  • TGA/DSC : Confirms thermal stability up to 150°C .

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